3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The 3-position is substituted with a 3,4-dimethoxyphenyl group, while the 11-position bears a 4-fluorophenyl substituent. The dimethoxy groups enhance electron density and may improve solubility, while the fluorine atom at the para position of the phenyl ring is a common bioisostere, influencing pharmacokinetics by modulating lipophilicity and metabolic stability.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c1-32-24-12-9-17(15-25(24)33-2)18-13-22-26(23(31)14-18)27(16-7-10-19(28)11-8-16)30-21-6-4-3-5-20(21)29-22/h3-12,15,18,27,29-30H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGNQZYAIJBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)F)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological systems.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C21H22FNO4
- Molecular Weight : 359.41 g/mol
- Structural Features : It contains a dibenzo[b,e][1,4]diazepine core with additional methoxy and fluorophenyl substituents.
Synthesis
The synthesis of this compound involves the reaction of (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone with 1-morpholinoethanone under basic conditions. The product is purified through recrystallization methods, yielding a white solid suitable for further analysis .
Antimicrobial Properties
Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated potent activity against a range of bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have explored the anticancer properties of benzodiazepine derivatives. For instance:
- Mechanism of Action : Compounds similar to the target molecule have been shown to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .
- Case Studies : In vitro studies revealed that certain dibenzo[b,e][1,4]diazepine derivatives could inhibit tumor growth in various cancer cell lines, including breast and lung cancer models.
Neuropharmacological Effects
The compound's structural features suggest potential neuroactive properties:
- Anxiolytic Effects : Research on related benzodiazepines indicates anxiolytic effects through GABA receptor modulation. This could imply similar activity for the target compound.
- Cognitive Effects : Some studies suggest that compounds with similar structures may enhance cognitive function by influencing neurotransmitter systems.
Summary of Biological Activities
Case Studies
- Anticancer Study : A derivative structurally similar to the target compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Neuropharmacological Assessment : In a behavioral study using rodent models, a related compound exhibited anxiolytic effects comparable to traditional benzodiazepines without significant sedation .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H20F2N2O2
- Molecular Weight : 394.4 g/mol
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Pharmacological Studies
Compound A has been investigated for its potential as a therapeutic agent in various conditions:
- Anxiolytic Effects : Preliminary studies indicate that compound A may exhibit anxiolytic properties similar to traditional benzodiazepines. Its unique structure allows for selective binding to GABA receptors, potentially reducing anxiety with fewer side effects compared to existing medications.
- Antidepressant Activity : Research suggests that the compound may influence serotonin pathways, making it a candidate for further studies in treating depression.
Cancer Research
Recent investigations have highlighted the compound's potential in oncology:
- Antitumor Activity : In vitro studies have shown that compound A can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuropharmacology
The neuroprotective effects of compound A are under exploration:
- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anxiolytic Properties
A study conducted on animal models demonstrated that compound A significantly reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated a dose-dependent response, suggesting its efficacy as an anxiolytic agent without the sedation commonly associated with benzodiazepines.
Case Study 2: Antitumor Activity
In a controlled laboratory setting, compound A was tested against several cancer cell lines (e.g., breast and lung cancer). The results indicated a marked reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 3: Neuroprotective Effects
In vitro assays using cultured neuronal cells showed that treatment with compound A resulted in reduced cell death following exposure to neurotoxic agents. The protective effects were attributed to the modulation of intracellular calcium levels and enhanced antioxidant defenses.
Data Summary Table
Chemical Reactions Analysis
Reaction Types and Mechanisms
This dibenzo[b,e]diazepin-1-one derivative exhibits reactivity typical of benzodiazepine analogs, with substitution patterns influencing its chemical behavior:
1.1 Oxidation Reactions
The compound may undergo oxidation at reactive sites, particularly the aromatic rings or amine groups. For example, oxidation of the dimethoxyphenyl substituent could lead to quinone derivatives, while the diazepine core may form carbonyl-containing oxidized products.
1.2 Substitution Reactions
Nucleophilic aromatic substitution is feasible due to the electron-withdrawing effects of the 4-fluorophenyl group. Potential substitution sites include the aromatic rings or the diazepine nitrogen atoms, depending on reaction conditions.
1.3 Reduction Reactions
The hexahydro-diazepine core suggests partial saturation, but further reduction could fully saturate the ring system. Reagents such as lithium aluminum hydride may reduce carbonyl groups or aromatic systems.
1.4 Alkylation/Hydrolysis
The dimethoxy groups on the phenyl substituent may undergo hydrolysis under acidic/basic conditions, while alkylation could modify the nitrogen atoms in the diazepine ring.
Spectral Analysis and Structural Verification
Spectral data for related compounds provides insights into structural characterization:
3.1 NMR Spectroscopy
For analogous compounds, ¹H-NMR (500 MHz, CD₃OD) typically shows:
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Aromatic protons: δ 6.50–7.08 ppm
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Saturated ring protons: δ 1.14–2.66 ppm
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Dimethoxy groups: δ ~3.80 ppm (singlet)
¹³C-NMR reveals carbonyl signals near δ 194 ppm and aromatic carbons in δ 126–157 ppm ranges .
Comparison of Functional Group Reactivity
| Substituent | Reactivity | Key Reaction Partners |
|---|---|---|
| 3,4-dimethoxyphenyl | Susceptible to hydrolysis, alkylation | Acids/bases, alkylating agents |
| 4-fluorophenyl | Electron-withdrawing, directs substitution | Nucleophiles (e.g., amines, Grignard reagents) |
| Diazepine core | Amenable to hydrogenation/reduction | Metal catalysts (Pd/C, LiAlH₄) |
Stability and Reaction Optimization
Key factors influencing reaction outcomes:
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Solvent : Polar aprotic solvents (e.g., DMF) enhance substitution reactions; protic solvents (e.g., water) favor hydrolysis .
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Temperature : Elevated temperatures (60–100°C) accelerate cyclization and condensation steps .
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Catalysts : Organocatalysts (L-proline) or Lewis acids (AlCl₃) improve yields in multi-component reactions .
Research Implications
While direct biological data for this compound is unavailable, its structural features suggest potential applications in:
-
Neuropharmacology : As a GABA receptor modulator, similar to other benzodiazepines.
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Material Science : Use as a scaffold for functional polymers or coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and their implications:
Structural Rigidity and Crystallography
Q & A
Q. What experimental methodologies are recommended for crystallographic characterization of this dibenzodiazepinone derivative?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities and verifying substituent orientations. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 10.684 Å, b = 16.973 Å, and c = 11.174 Å (β = 101.49°) have been validated for structurally analogous compounds . Ensure data-to-parameter ratios exceed 17:1 to minimize refinement errors. Pair SCXRD with DFT calculations to cross-validate bond lengths and angles.
Q. How can synthetic routes be optimized to improve yield and purity?
Prioritize stepwise annulation strategies to minimize side reactions. For dibenzodiazepinones, cyclocondensation of o-phenylenediamine derivatives with substituted ketones under acidic conditions (e.g., PPA or H2SO4) typically achieves yields >60%. Monitor reaction progression via HPLC-MS to detect intermediates like 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-1-ones. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures enhances purity (>98%) .
Q. What spectroscopic techniques are essential for structural confirmation?
Combine 1H/13C NMR (DMSO-d6 or CDCl3) to assign methoxy (δ 3.7–3.9 ppm) and fluorophenyl (19F NMR: δ -110 to -115 ppm) substituents. IR spectroscopy verifies lactam C=O stretches (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) confirms molecular ions (e.g., m/z 423.1582 [M+H]+) with <3 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in receptor-binding hypotheses?
Molecular docking (e.g., AutoDock Vina) against GABA-A or 5-HT2A receptors can reconcile conflicting pharmacological data. Use homology models based on PDB entries (e.g., 6HUP for GABA-A) and validate with MD simulations (NAMD/GROMACS) to assess binding stability. Analyze π-π stacking between fluorophenyl groups and aromatic receptor residues (e.g., Phe200 in GABA-A) . If experimental IC50 values contradict predictions, re-evaluate protonation states (MarvinSketch) or solvation effects (COSMO-RS).
Q. What strategies mitigate batch-to-batch variability in in vivo studies?
Implement a split-plot experimental design: Assign synthesis batches to main plots and dosage levels (e.g., 10–50 mg/kg) to subplots. Use ANOVA with post-hoc Tukey tests to isolate variability sources. For pharmacokinetic studies, employ LC-MS/MS with deuterated internal standards (e.g., d4-fluoxetine) to normalize matrix effects . Preclinical protocols should adhere to OECD 420/423 guidelines for acute toxicity profiling.
Q. How do electronic effects of substituents influence metabolic stability?
Fluorophenyl groups reduce oxidative metabolism (CYP3A4/2D6) due to electron-withdrawing effects, enhancing plasma half-life. Conversely, methoxy substituents may increase Phase II glucuronidation. Test metabolic pathways using human liver microsomes (HLM) with NADPH cofactors. Quantify metabolites via UPLC-QTOF and correlate with Hammett σ values (ρ > 0.8 suggests electronic dominance) .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in crystallographic vs. solution-phase conformations?
SCXRD captures solid-state conformations, while NMR NOESY detects solution dynamics. For flexible diazepine rings, compare dihedral angles (e.g., C3-C2-N1-C11) across techniques. If deviations exceed 15°, conduct variable-temperature NMR to assess rotational barriers. Synchrotron XRD (λ = 0.7–1.0 Å) improves resolution for low-symmetry crystals .
Q. What frameworks guide hypothesis-driven research on structure-activity relationships (SAR)?
Link SAR studies to established pharmacophore models (e.g., Kier’s benzodiazepine template). Use QSAR with descriptors like LogP, polar surface area, and H-bond acceptors. Validate models via leave-one-out cross-validation (R² > 0.7). For conflicting bioactivity data, apply principal component analysis (PCA) to distinguish electronic vs. steric influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
